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molecular formula C10H10N2O B8616995 4-(1-Methyl-1H-imidazol-2-yl)phenol

4-(1-Methyl-1H-imidazol-2-yl)phenol

Cat. No. B8616995
M. Wt: 174.20 g/mol
InChI Key: LGLUKMPMASUBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05025031

Procedure details

Hydrogen chloride gas was bubbled through a chilled solution of p-cyanophenol (30 g, 0.25 mole) in methanol (120 mo) for 70 min. The heavy suspension was stoppered and stirred overnight. After cooling in an ice bath, the solid was collected by filtration and rinsed twice with cold methanol. The solid was dried under nitrogen to give 46.56 g. The solid iminoether was resuspended in methanol (150 ml) and treated with methylamino acetaldehyde dimethyl acetal (42 ml, 0.325 m) and then heated at reflux temperature for 3 hr. The reaction was then concentrated to an oil which was redissolved in 2N hydrochloric acid solution (200 ml). The solution was then concentrated to remove the methanol and the resulting aqueous solution was extracted twice with methylene chloride and then made basic first with 50% sodium hydroxide solution and finishing up with 10% sodium bicarbonate solution. The solid was collected and rinsed with water, 2-propanol and isopropyl ether. The solid was dissolved in methanol, treated with charcoal and filtered. The filtrate was partially concentrated by boiling and replacing the methanol with 2-propanol, from which a white, crystalline solid precipitated out of solution. The solid was filtered and dried (14.4 g, 0.083 mole, 66.7% yield, mp 239°-242° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)#[N:3].N=O.CO[CH:15](OC)[CH2:16][NH:17]C.[CH3:21]O>>[CH3:21][N:3]1[CH:15]=[CH:16][N:17]=[C:2]1[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=O
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
COC(CNC)OC
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
rinsed twice with cold methanol
CUSTOM
Type
CUSTOM
Details
The solid was dried under nitrogen
CUSTOM
Type
CUSTOM
Details
to give 46.56 g
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was redissolved in 2N hydrochloric acid solution (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
to remove the methanol
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous solution was extracted twice with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
rinsed with water, 2-propanol and isopropyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methanol
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was partially concentrated
CUSTOM
Type
CUSTOM
Details
from which a white, crystalline solid precipitated out of solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried (14.4 g, 0.083 mole, 66.7% yield, mp 239°-242° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN1C(=NC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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